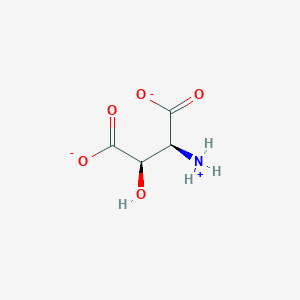

(3R)-3-hydroxy-L-aspartate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

L-Erythro-3-Hydroxyaspartat: ist ein Stereoisomer von 3-Hydroxyaspartat, einer Verbindung, die in den Bereichen Biochemie und Neurochemie großes Interesse geweckt hat. Diese Verbindung ist bekannt für ihre Rolle als kompetitiver Blocker von exzitatorischen Aminosäuretransportern, insbesondere derer, die am Transport von Glutamat und Aspartat im Säugetiernervensystem beteiligt sind .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: L-Erythro-3-Hydroxyaspartat kann durch die Ringöffnung von cis-Epoxysuccinsäure synthetisiert werden . Dieses Verfahren beinhaltet die Verwendung spezifischer Reagenzien und Bedingungen, um die korrekte Stereochemie des Produkts sicherzustellen. Die Synthese erfordert in der Regel eine sorgfältige Kontrolle der Reaktionsparameter wie Temperatur, pH-Wert und das Vorhandensein von Katalysatoren, um hohe Ausbeuten und Reinheit zu erzielen.

Industrielle Produktionsmethoden: Die industrielle Produktion von L-Erythro-3-Hydroxyaspartat kann biokatalytische Prozesse unter Verwendung spezifischer Enzyme umfassen. Beispielsweise wurden Dehydratase-Enzyme aus bestimmten Bakterienstämmen wie Delftia sp. HT23 eingesetzt, um optisch reines L-Erythro-3-Hydroxyaspartat zu produzieren . Diese biokatalytischen Methoden bieten im Vergleich zur traditionellen chemischen Synthese Vorteile in Bezug auf Selektivität und Umweltverträglichkeit.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: L-erythro-3-hydroxyaspartate can be synthesized through the ring-opening reaction of cis-epoxysuccinic acid . This method involves the use of specific reagents and conditions to ensure the correct stereochemistry of the product. The synthesis typically requires careful control of reaction parameters such as temperature, pH, and the presence of catalysts to achieve high yields and purity.

Industrial Production Methods: Industrial production of L-erythro-3-hydroxyaspartate may involve biocatalytic processes using specific enzymes. For instance, dehydratase enzymes from certain bacterial strains, such as Delftia sp. HT23, have been utilized to produce optically pure L-erythro-3-hydroxyaspartate . These biocatalytic methods offer advantages in terms of selectivity and environmental sustainability compared to traditional chemical synthesis.

Analyse Chemischer Reaktionen

Arten von Reaktionen: L-Erythro-3-Hydroxyaspartat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann die Hydroxylgruppe in eine Carbonylgruppe umwandeln.

Reduktion: Die Carbonylgruppe kann wieder zu einer Hydroxylgruppe reduziert werden.

Substitution: Die Hydroxylgruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Als Reduktionsmittel werden in der Regel Natriumborhydrid oder Lithiumaluminiumhydrid verwendet.

Substitution: Die Bedingungen für Substitutionsreaktionen können die Verwendung starker Säuren oder Basen umfassen, abhängig vom gewünschten Produkt.

Hauptprodukte: Die aus diesen Reaktionen gebildeten Hauptprodukte hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. Zum Beispiel kann die Oxidation von L-Erythro-3-Hydroxyaspartat Oxaloacetat ergeben, während die Reduktion die ursprüngliche Verbindung regenerieren kann .

Wissenschaftliche Forschungsanwendungen

L-Erythro-3-Hydroxyaspartat hat mehrere wichtige Anwendungen in der wissenschaftlichen Forschung:

Neurochemie: Es wird verwendet, um die Funktion und Regulation von exzitatorischen Aminosäuretransportern im Gehirn zu untersuchen.

Wirkmechanismus

L-Erythro-3-Hydroxyaspartat übt seine Wirkung hauptsächlich durch Hemmung von exzitatorischen Aminosäuretransportern aus. Diese Transporter sind für die Aufnahme von Glutamat und Aspartat im Nervensystem verantwortlich. Durch die Blockierung dieser Transporter kann L-Erythro-3-Hydroxyaspartat die Neurotransmitterspiegel modulieren und die neuronale Signalübertragung beeinflussen . Der Hemmmechanismus beinhaltet die Bindung an die Transporterproteine, wodurch der normale Substrat den Zugang zur aktiven Stelle verhindert wird .

Wirkmechanismus

L-erythro-3-hydroxyaspartate exerts its effects primarily by inhibiting excitatory amino acid transporters. These transporters are responsible for the uptake of glutamate and aspartate in the nervous system. By blocking these transporters, L-erythro-3-hydroxyaspartate can modulate neurotransmitter levels and influence neuronal signaling pathways . The inhibition mechanism involves binding to the transporter proteins, thereby preventing the normal substrate from accessing the active site .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

- L-Threo-3-Hydroxyaspartat

- D-Threo-3-Hydroxyaspartat

- D-Erythro-3-Hydroxyaspartat

Vergleich: L-Erythro-3-Hydroxyaspartat ist unter seinen Stereoisomeren aufgrund seiner spezifischen Interaktion mit exzitatorischen Aminosäuretransportern einzigartig. Während andere Isomere wie L-Threo-3-Hydroxyaspartat und D-Threo-3-Hydroxyaspartat ebenfalls mit diesen Transportern interagieren, zeigen sie unterschiedliche Bindungsaffinitäten und hemmenden Wirkungen . Diese Spezifität macht L-Erythro-3-Hydroxyaspartat zu einem wertvollen Werkzeug für die Untersuchung der Transporterfunktion und die Entwicklung therapeutischer Mittel .

Eigenschaften

Molekularformel |

C4H6NO5- |

|---|---|

Molekulargewicht |

148.09 g/mol |

IUPAC-Name |

(2S,3R)-2-azaniumyl-3-hydroxybutanedioate |

InChI |

InChI=1S/C4H7NO5/c5-1(3(7)8)2(6)4(9)10/h1-2,6H,5H2,(H,7,8)(H,9,10)/p-1/t1-,2+/m0/s1 |

InChI-Schlüssel |

YYLQUHNPNCGKJQ-NHYDCYSISA-M |

Isomerische SMILES |

[C@H]([C@H](C(=O)[O-])O)(C(=O)[O-])[NH3+] |

Kanonische SMILES |

C(C(C(=O)[O-])O)(C(=O)[O-])[NH3+] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-Methyl-2-phenyl-5,9-dihydro-[1,2,4]triazolo[5,1-a][2,7]naphthyridine-6-carboxylic acid methyl ester](/img/structure/B10850076.png)

![(1S,5R,13S,17R)-17-[cyclopropylmethyl(methyl)amino]-8-hydroxy-6,16-dioxapentacyclo[9.5.2.01,13.05,13.07,12]octadeca-7,9,11-trien-4-one](/img/structure/B10850080.png)

![(S)-3-{[3-Oxo-2-(2-piperidin-4-yl-ethyl)-2,3-dihydro-1H-isoindole-5-carbonyl]-amino}-2-(pyridine-3-sulfonylamino)-propionic acid](/img/structure/B10850082.png)

![4-(Furan-3-yl)-7-[[3-(3-hydroxy-6,8-dioxabicyclo[3.2.1]octan-3-yl)phenyl]methoxy]naphthalene-2-carbonitrile](/img/structure/B10850092.png)

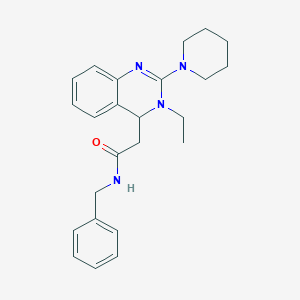

![2-(3-ethyl-2-piperidin-1-yl-4H-quinazolin-4-yl)-N-[[4-[(4-methylphenyl)sulfonylamino]phenyl]methyl]acetamide](/img/structure/B10850093.png)